molecular formula C8H15N5 B15217497 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine

Cat. No.: B15217497
M. Wt: 181.24 g/mol
InChI Key: GDPXFDGABMDKIV-UHFFFAOYSA-N
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Description

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine: is a chemical compound that belongs to the class of tetrazines. Tetrazines are heterocyclic compounds containing a ring of four nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of a methyl group at the 6-position of the tetrazine ring and a pentan-1-amine chain attached to the 5-position. It is known for its stability and reactivity, making it useful in various chemical transformations and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine typically involves the following steps:

    Formation of the Tetrazine Ring: The tetrazine ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine with nitriles or amidines under acidic conditions to form the tetrazine ring.

    Introduction of the Methyl Group: The methyl group can be introduced at the 6-position of the tetrazine ring through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Pentan-1-amine Chain: The pentan-1-amine chain can be attached to the 5-position of the tetrazine ring through nucleophilic substitution reactions. This can be achieved by reacting the tetrazine intermediate with a suitable alkyl halide or alkyl sulfonate under basic conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes:

    Bulk Synthesis of Tetrazine Precursors: Large-scale production of tetrazine precursors using continuous flow reactors to ensure consistent quality and yield.

    Automated Methylation and Alkylation: Use of automated systems for methylation and alkylation reactions to minimize human error and increase efficiency.

    Purification and Isolation: Purification of the final product using techniques such as crystallization, distillation, or chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles such as halides, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, alkyl sulfonates, thiols, alcohols

Major Products Formed

    Oxidation Products: Oxidized derivatives with various functional groups such as ketones, aldehydes, or carboxylic acids.

    Reduction Products: Reduced forms of the compound with different degrees of hydrogenation.

    Substitution Products: Compounds with different substituents replacing the amine group.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Catalysis: Acts as a catalyst or ligand in various chemical reactions, enhancing reaction rates and selectivity.

Biology

    Bioconjugation: Utilized in bioconjugation techniques to link biomolecules such as proteins, peptides, and nucleic acids for research and diagnostic purposes.

    Fluorescent Probes: Incorporated into fluorescent probes for imaging and detection of biological targets.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Diagnostic Agents: Used in the development of diagnostic agents for imaging and detection of disease markers.

Industry

    Material Science: Employed in the development of advanced materials with unique properties, such as polymers and coatings.

    Agriculture: Used in the formulation of agrochemicals for crop protection and enhancement.

Mechanism of Action

The mechanism of action of 5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can:

    Bind to Enzymes: Inhibit or activate enzymes involved in various biochemical pathways.

    Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling and function.

    Form Reactive Intermediates: Generate reactive intermediates that can interact with biomolecules, leading to therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1,2,4,5-tetrazine: Lacks the pentan-1-amine chain, making it less versatile in bioconjugation applications.

    5-(1,2,4,5-Tetrazin-3-yl)pentan-1-amine: Lacks the methyl group, resulting in different reactivity and stability.

    4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenylmethanamine: Contains a phenyl group instead of a pentan-1-amine chain, leading to different chemical properties and applications.

Uniqueness

5-(6-Methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine is unique due to its combination of a methyl-substituted tetrazine ring and a pentan-1-amine chain. This structure imparts specific reactivity, stability, and versatility, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C8H15N5

Molecular Weight

181.24 g/mol

IUPAC Name

5-(6-methyl-1,2,4,5-tetrazin-3-yl)pentan-1-amine

InChI

InChI=1S/C8H15N5/c1-7-10-12-8(13-11-7)5-3-2-4-6-9/h2-6,9H2,1H3

InChI Key

GDPXFDGABMDKIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(N=N1)CCCCCN

Origin of Product

United States

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